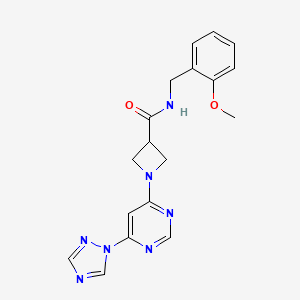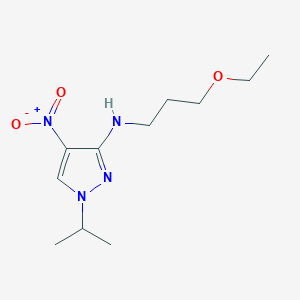![molecular formula C14H18ClNO2 B2356663 N-{3-[4-(chloroacetyl)phenyl]-1-methylpropyl}acetamide CAS No. 852840-56-3](/img/structure/B2356663.png)
N-{3-[4-(chloroacetyl)phenyl]-1-methylpropyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemometric Analysis in Pharmaceutical Formulations : N-(4-hydroxyphenyl)acetamide, a compound structurally similar to N-{3-[4-(chloroacetyl)phenyl]-1-methylpropyl}acetamide, is used in chemometric analysis for the simultaneous estimation of pharmaceuticals such as paracetamol and ibuprofen (Kanthale, Thonte, Pekamwar, & Mahapatra, 2020).
Synthesis and Characterization in Organic Chemistry : Research on the synthesis and characterization of related acetamide derivatives like 2-hydroxy-N-methyl-N-phenyl-acetamide provides valuable insights into chemical reactions and compound formation processes (Zhong-cheng & Wan-yin, 2002).
Radiosynthesis in Herbicide Research : Compounds such as 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, which share functional groups with this compound, are used in the radiosynthesis of herbicides, contributing to studies on their metabolism and mode of action (Latli & Casida, 1995).
Pharmaceutical Salt Formation : Derivatives of acetamide are used in the formation of pharmaceutical salts, indicating potential medicinal applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Silylation and Structural Analysis : Research on the silylation of N-(2-hydroxyphenyl)acetamide derivatives demonstrates the versatility of acetamide compounds in organic synthesis and structural analysis (Nikonov et al., 2016).
Metabolic Studies : Investigations into the metabolism of chloroacetamide herbicides, which share structural similarities with this compound, contribute to understanding human and animal exposure risks (Coleman, Linderman, Hodgson, & Rose, 2000).
Crystal Structure Analysis : Studies on the crystal structures of various N-phenylacetamide derivatives provide insights into molecular geometries and interactions, which are crucial for understanding chemical and pharmaceutical properties (Dou et al., 1997).
Antimicrobial Activity : Research into the antimicrobial properties of thiazolidinone and acetidinone derivatives of acetamides points towards potential applications in medical treatments and drug development (Mistry, Desai, & Intwala, 2009).
Anticancer Studies : Synthesis and investigation of thiazole derivatives of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity indicate a significant potential in cancer research (Evren et al., 2019).
Mechanism of Action
Mode of Action
It’s known that similar compounds can act as both n- and c-nucleophiles . This means they can donate electrons to other molecules, leading to a variety of chemical reactions. These reactions can alter the structure and function of target molecules, potentially leading to changes in biological activity .
Biochemical Pathways
Similar compounds are known to participate in a variety of reactions, including cyclocondensation and cyclization . These reactions can lead to the formation of various heterocyclic compounds, which can have diverse effects on biochemical pathways .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, influenced by factors such as their chemical structure, the route of administration, and the individual’s physiological characteristics .
Result of Action
Similar compounds are known to have a range of biological activities, potentially influencing processes such as cell signaling, enzyme activity, and gene expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature . .
properties
IUPAC Name |
N-[4-[4-(2-chloroacetyl)phenyl]butan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10(16-11(2)17)3-4-12-5-7-13(8-6-12)14(18)9-15/h5-8,10H,3-4,9H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEMQPVZBVNADC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)C(=O)CCl)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2356589.png)
![1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2356592.png)
![methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2356593.png)
![(1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2356596.png)
![5-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2356598.png)


![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide](/img/structure/B2356603.png)